

Go 6983 Solubility and Stock Solution Preparation

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Go 6983

CAS No.: 133053-19-7

Cat. No.: S548499

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The following table summarizes key physical property and solubility data for **Go 6983** from supplier datasheets.

Property	Value / Condition	Notes
Molecular Weight	442.51 g/mol	[1] [2] [3]
Purity	≥98% to 99.32%	Varies by supplier and batch [2] [3]
Solubility in DMSO	~89 mg/mL (201.12 mM)	Tested by Selleck [1]
	100 mg/mL (225.98 mM)	Tested by MedChemExpress (may require warming to 60°C) [3]
	22.12 mg/mL (50 mM)	Reported by Tocris [2]
Solubility in Water	Insoluble	[1]
Solubility in Ethanol	Insoluble	[1]

Property	Value / Condition	Notes
Common Stock Concentration	10 - 100 mM in DMSO	Aliquoting is recommended to avoid repeated freeze-thaw cycles [1] [3]

Experimental Protocols and In-Vivo Formulations

Here are detailed methodologies for preparing working solutions from concentrated DMSO stocks.

Protocol 1: Homogeneous Suspension for Animal Studies

This protocol is validated for creating a stable suspension for in-vivo administration [1].

- Use **Carboxymethyl Cellulose Sodium Salt (CMC-Na)** as the suspending agent.
- Prepare a CMC-Na solution in water.
- Add **Go 6983** powder to the CMC-Na solution to achieve a final concentration of **≥5 mg/mL**.
- Mix thoroughly until a homogeneous suspension is obtained.

Protocol 2: Clear Solution for Animal Studies

This protocol produces a clear solution using multiple solvents, validated for in-vivo use [1].

- Prepare a **clarified PEG400 stock solution** at 100 mg/mL.
- To create 1 mL of working solution:
 - Add **300 µL** of the PEG400 stock solution.
 - Add **5 µL of Tween 80** and mix evenly.
 - Add **50 µL of Propylene Glycol** and mix until clear.
 - Add **645 µL of sterile ddH₂O** to bring the total volume to 1 mL.
- The final concentration will be **30 mg/mL (67.80 mM)**. This mixed solution should be used immediately for optimal results.

Protocol 3: Alternative Clear Solution Formulation

Another validated formulation for a clear solution uses the following components [3]:

- **10% DMSO**
- **40% PEG300**
- **5% Tween 80**
- **45% Saline** This mixture can achieve a concentration of ≥ 2.5 mg/mL (**5.65 mM**) and yields a clear solution.

Go 6983 in Experimental Context

To help you better integrate this compound into your research, here is a visualization of its mechanism and a common experimental workflow.

*Diagram: **Go 6983** stabilizes phosphorylated PKC. **Go 6983** binds the active site of phosphorylated, catalytically competent Protein Kinase C (PKC). This binding locks PKC in a conformation that protects its priming phosphorylation sites from phosphatases like PHLPP, thereby preventing dephosphorylation and subsequent degradation of the enzyme [4].*

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems:

- **Problem: Precipitation upon dilution.** If your stock solution precipitates when added to an aqueous buffer, this is expected due to the compound's insolubility in water.
 - **Solution:** Ensure the final concentration of DMSO in your assay is kept low (typically ≤ 0.1 - 0.5%). For higher working concentrations, use the validated aqueous formulations (Protocols 1-3 above) instead of diluting directly from a DMSO stock [1] [3].
- **Problem: Loss of biological activity.**
 - **Solution:** Adhere to recommended storage conditions. Store the powder at -20°C and prepare fresh stock solutions periodically. Avoid repeated freeze-thaw cycles of DMSO stocks by making single-use aliquots [1] [3]. Verify the inhibitor is functioning in your system using a positive control, such as checking for reduced phosphorylation of a known PKC substrate.
- **Problem: Uncertainty about working concentration.**
 - **Solution:** The effective concentration depends on the specific PKC isoform being studied and the cellular model. The following table lists common working concentrations from published studies:

Experimental Context	Reported Concentration	Cell Line / Model
Naive human pluripotent stem cell culture [2]	2 μ M	Human pluripotent stem cells
Inhibition of LPA-induced COX-2 expression [2]	20 μ M	Human osteosarcoma cells
Attenuation of post-ischemic contractile dysfunction [1]	100 nM	Rat hearts

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References

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